molecular formula C14H21NO B13046019 (1R)-1-(3-Cyclopentyloxyphenyl)propylamine

(1R)-1-(3-Cyclopentyloxyphenyl)propylamine

Cat. No.: B13046019
M. Wt: 219.32 g/mol
InChI Key: HSALIYYEPAAHCX-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R)-1-(3-Cyclopentyloxyphenyl)propylamine is an organic compound that belongs to the class of amines. This compound features a cyclopentyloxy group attached to a phenyl ring, which is further connected to a propylamine chain. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-Cyclopentyloxyphenyl)propylamine typically involves the following steps:

    Formation of the Cyclopentyloxyphenyl Intermediate: This can be achieved by reacting phenol with cyclopentanol in the presence of an acid catalyst to form 3-cyclopentyloxyphenol.

    Alkylation: The intermediate is then subjected to alkylation with a suitable propylamine derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Cyclopentyloxyphenyl)propylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitriles, while reduction could produce secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a ligand for certain receptors.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Cyclopentyloxyphenyl)propylamine would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or other proteins.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3-Methoxyphenyl)propylamine: Similar structure but with a methoxy group instead of a cyclopentyloxy group.

    (1R)-1-(3-Ethoxyphenyl)propylamine: Features an ethoxy group in place of the cyclopentyloxy group.

Uniqueness

The presence of the cyclopentyloxy group in (1R)-1-(3-Cyclopentyloxyphenyl)propylamine may confer unique steric and electronic properties, potentially leading to different biological activities compared to its analogs.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

(1R)-1-(3-cyclopentyloxyphenyl)propan-1-amine

InChI

InChI=1S/C14H21NO/c1-2-14(15)11-6-5-9-13(10-11)16-12-7-3-4-8-12/h5-6,9-10,12,14H,2-4,7-8,15H2,1H3/t14-/m1/s1

InChI Key

HSALIYYEPAAHCX-CQSZACIVSA-N

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)OC2CCCC2)N

Canonical SMILES

CCC(C1=CC(=CC=C1)OC2CCCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.